Superior Tyrosinase Inhibition Compared to Standard Inhibitors (IC₅ₐ₀ Comparison)
Oxazolone derivative 7 (2-Methyl-4-[(E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one) exhibits an IC₅₀ of 1.23 ± 0.37 µM against mushroom tyrosinase, which is approximately 3-fold more potent than the standard inhibitor L-mimosine (IC₅₀ 3.68 ± 0.02 µM) and over 13-fold more potent than kojic acid (IC₅₀ 16.67 ± 0.52 µM) [1]. The range of IC₅₀ values across 17 derivatives highlights the profound impact of C2 and C4 substitution on potency [1].
| Evidence Dimension | In vitro tyrosinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.23 ± 0.37 µM (Derivative 7) |
| Comparator Or Baseline | L-Mimosine: 3.68 ± 0.02 µM; Kojic Acid: 16.67 ± 0.52 µM |
| Quantified Difference | Derivative 7 is 3.0-fold more potent than L-mimosine and 13.5-fold more potent than kojic acid. |
| Conditions | Mushroom tyrosinase inhibition assay. |
Why This Matters
This data demonstrates that specific oxazolone derivatives can serve as more effective lead compounds for developing tyrosinase inhibitors for dermatological or cosmetic applications compared to established benchmarks.
- [1] Khan, K.M., et al. Oxazolones: new tyrosinase inhibitors; synthesis and their structure-activity relationships. Bioorganic & Medicinal Chemistry, 2006, 14(17), 6027-6033. DOI: 10.1016/j.bmc.2006.05.014 View Source
